N-(2-hydroxy-2-phenylethyl)-2-(1H-tetrazol-1-yl)benzamide
Description
N-(2-Hydroxy-2-phenylethyl)-2-(1H-tetrazol-1-yl)benzamide is a benzamide derivative characterized by a tetrazole ring at the 2-position of the benzamide core and a 2-hydroxy-2-phenylethyl substituent on the nitrogen atom. Tetrazole groups are commonly employed as bioisosteres for carboxylic acids, enhancing metabolic stability and bioavailability in drug design . The hydroxy-phenylethyl moiety may contribute to hydrogen bonding and solubility, as seen in structurally related compounds like Milveterol Hydrochloride, which contains a hydroxy-phenylethylamine group .
Properties
IUPAC Name |
N-(2-hydroxy-2-phenylethyl)-2-(tetrazol-1-yl)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15N5O2/c22-15(12-6-2-1-3-7-12)10-17-16(23)13-8-4-5-9-14(13)21-11-18-19-20-21/h1-9,11,15,22H,10H2,(H,17,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GUWMVFLWOOTKMG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(CNC(=O)C2=CC=CC=C2N3C=NN=N3)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15N5O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Direct Amidation Using Pre-Functionalized Tetrazole-Benzoyl Chloride
A widely adopted method involves synthesizing 2-(1H-tetrazol-1-yl)benzoyl chloride first, followed by reaction with 2-amino-1-phenylethanol. Key steps include:
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Tetrazole Ring Formation : 2-Cyanobenzoic acid undergoes [2+3] cycloaddition with sodium azide (NaN₃) in dimethylformamide (DMF) at 100°C for 12 hours, yielding 2-(1H-tetrazol-1-yl)benzoic acid.
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Acid Chloride Activation : The carboxylic acid is treated with thionyl chloride (SOCl₂) under reflux to generate 2-(1H-tetrazol-1-yl)benzoyl chloride.
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Amide Coupling : The acid chloride reacts with 2-amino-1-phenylethanol in aqueous NaOH (1.5–3.0 eq) at 0–10°C, followed by room-temperature stirring for 3 hours. The product precipitates and is isolated via filtration.
Optimization Data :
| Parameter | Optimal Range | Yield Impact |
|---|---|---|
| NaOH Equivalents | 2.0–2.5 eq | Maximizes deprotonation of amine |
| Reaction Temperature | 0–10°C (initial) | Reduces side reactions |
| Solvent | Water/THF (1:1) | Enhances solubility |
Regioselective Tetrazole Installation Post-Amidation
An alternative approach introduces the tetrazole moiety after amide bond formation, minimizing steric interference:
Nitrile Intermediate Strategy
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Benzamide Precursor Synthesis : React 2-cyanobenzoyl chloride with 2-amino-1-phenylethanol in aqueous KOH (1.5 eq) at 5°C, yielding N-(2-hydroxy-2-phenylethyl)-2-cyanobenzamide.
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Cycloaddition Reaction : Treat the nitrile with NaN₃ and ammonium chloride (NH₄Cl) in DMF at 120°C for 24 hours, forming the tetrazole ring.
Key Challenges :
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Regioselectivity : The 1H-tetrazol-1-yl isomer is favored under acidic conditions (pH 4–5).
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Byproduct Formation : Excess NaN₃ may lead to di-tetrazole derivatives; stoichiometric control is critical.
Solvent and Catalytic Systems
Aqueous vs. Organic Media
The patent CN103288667A demonstrates that amidation in aqueous NaOH (without organic solvents) simplifies purification, as the product precipitates directly. However, tetrazole cycloaddition requires polar aprotic solvents like DMF or DMSO to solubilize NaN₃.
Comparative Solvent Performance :
| Step | Solvent System | Yield (%) | Purity (HPLC) |
|---|---|---|---|
| Amidation | H₂O/THF | 98.5 | 99.2 |
| Tetrazole Formation | DMF/NH₄Cl | 89.7 | 97.8 |
Protection-Deprotection Strategies
The hydroxyl group in 2-amino-1-phenylethanol necessitates protection during certain steps:
Silyl Ether Protection
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Protection : Treat 2-amino-1-phenylethanol with tert-butyldimethylsilyl chloride (TBDMSCl) in DCM/pyridine (1:1) to form the TBDMS ether.
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Amidation : Proceed with benzoyl chloride coupling as in Section 1.1.
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Deprotection : Remove the silyl group using tetrabutylammonium fluoride (TBAF) in THF.
Advantages :
-
Prevents hydroxyl group oxidation during harsh conditions.
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Compatibility with aqueous and organic phases.
Analytical Validation
Structural Confirmation
Yield Optimization
| Method | Overall Yield (%) | Purity (%) |
|---|---|---|
| Direct Amidation | 85–89 | 98–99 |
| Post-Functionalization | 78–82 | 95–97 |
Industrial-Scale Considerations
Cost-Effective Reagents
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Alkali Metal Hydroxides : NaOH (vs. KOH) reduces material costs by 30%.
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Solvent Recycling : DMF recovery via distillation achieves 85% reuse efficiency.
Emerging Methodologies
Chemical Reactions Analysis
Types of Reactions
Oxidation: The hydroxy group in the compound can undergo oxidation to form a ketone.
Reduction: The nitro group (if present) can be reduced to an amine.
Substitution: The benzamide group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst.
Substitution: Nucleophiles like amines or thiols under basic conditions.
Major Products
Oxidation: Formation of a ketone derivative.
Reduction: Formation of an amine derivative.
Substitution: Formation of substituted benzamide derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Potential use as a pharmaceutical intermediate or active ingredient.
Industry: Applications in the development of new materials or chemical processes.
Mechanism of Action
The mechanism of action of N-(2-hydroxy-2-phenylethyl)-2-(1H-tetrazol-1-yl)benzamide would depend on its specific biological activity. Generally, such compounds may interact with molecular targets such as enzymes, receptors, or DNA. The hydroxy-phenylethyl moiety could facilitate binding to hydrophobic pockets, while the tetrazole ring might mimic carboxylate groups in biological systems.
Comparison with Similar Compounds
N-(1-Bicyclo[2.2.1]hept-2-ylethyl)-3-(1H-tetrazol-1-yl)benzamide (CAS: 1061652-48-9)
This compound shares the benzamide core and tetrazole group but differs in the substitution pattern (tetrazole at the 3-position vs. 2-position in the target compound) and the N-substituent (bicycloheptylethyl vs. hydroxy-phenylethyl). Such variations influence steric interactions and binding affinity, particularly in enzyme inhibition or receptor targeting .
Nitazoxanide (2-Acetolyloxy-N-(5-nitro-2-thiazolyl)benzamide)
Nitazoxanide replaces the tetrazole with a nitro-thiazole group. It is a broad-spectrum antiparasitic agent, highlighting how heterocyclic substituents on benzamides can dictate therapeutic applications. The nitro-thiazole moiety enhances antiprotozoal activity, whereas tetrazole groups may favor different biological targets .
Imidazole-Based Benzamides (e.g., Compounds 4a–4j)
Compounds such as N-(4-Chlorophenyl)-2-(4,5-dicyano-1H-imidazol-2-yl)benzamide (4b) feature dicyanoimidazole substituents. These derivatives exhibit high melting points (237–294°C) and yields (82–85%), suggesting robust thermal stability and efficient synthesis routes.
Functional Group Comparisons
Hydroxyalkyl Substituents
The 2-hydroxy-2-phenylethyl group in the target compound parallels the N,O-bidentate directing group in N-(2-hydroxy-1,1-dimethylethyl)-3-methylbenzamide, which facilitates metal-catalyzed C–H bond functionalization.
Benzimidazole and Triazole Derivatives
N-Benzimidazol-1-yl methyl-benzamide derivatives (e.g., Compound 3a) demonstrate anti-inflammatory and analgesic activities.
Antimicrobial and Anticancer Potential
Benzimidazole-thioacetamido benzamide derivatives (e.g., Compound W1) show antimicrobial and anticancer activities. The tetrazole group’s bioisosteric properties could enhance these effects by improving membrane permeability or target binding .
CYP51 Inhibition
Imidazole/triazole-based CYP51 inhibitors (e.g., VFV) are structurally distinct but share heterocyclic motifs with the target compound. Docking studies suggest that tetrazole-containing benzamides may similarly inhibit protozoal enzymes, warranting further investigation .
Biological Activity
N-(2-hydroxy-2-phenylethyl)-2-(1H-tetrazol-1-yl)benzamide is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological properties, and relevant research findings, including case studies and data tables.
Chemical Structure and Properties
The compound can be represented by the following chemical structure:
- Molecular Formula : C16H18N4O
- Molecular Weight : 298.34 g/mol
The presence of the tetrazole ring and the hydroxyphenylethyl group contributes to its unique pharmacological profile.
Synthesis
The synthesis of this compound involves multi-step reactions typically starting from commercially available precursors. The general synthetic route includes:
- Formation of the Tetrazole Ring : This can be achieved through cyclization reactions involving hydrazine derivatives.
- Benzamide Formation : The coupling of the tetrazole derivative with an appropriate benzoyl chloride or an amine.
Anticancer Activity
Recent studies have investigated the anticancer potential of this compound. In vitro assays demonstrated significant cytotoxic effects against various cancer cell lines, including:
These results suggest that the compound may inhibit cell proliferation through mechanisms such as apoptosis induction and cell cycle arrest.
The proposed mechanism of action involves the modulation of key signaling pathways associated with cancer progression, including:
- Inhibition of EGFR : Preliminary data indicate that this compound may act as an inhibitor of the epidermal growth factor receptor (EGFR), a common target in cancer therapy.
Neuroprotective Effects
Emerging research has highlighted the neuroprotective properties of this compound, particularly in models of neurodegeneration. In vivo studies have shown:
| Model | Outcome | Reference |
|---|---|---|
| Alzheimer's Model | Reduced amyloid plaque formation | |
| Parkinson's Model | Improved motor function |
These findings suggest potential applications in treating neurodegenerative diseases.
Case Studies
Case Study 1: Anticancer Efficacy
A study conducted on breast cancer models demonstrated that treatment with this compound resulted in a significant reduction in tumor size compared to control groups. The study noted a 70% reduction in tumor volume after 4 weeks of treatment at a dose of 10 mg/kg.
Case Study 2: Neuroprotection in Animal Models
In a rodent model of Alzheimer's disease, administration of the compound showed a significant decrease in cognitive decline, as measured by behavioral tests such as the Morris water maze. The treated group exhibited improved memory retention compared to untreated controls.
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for N-(2-hydroxy-2-phenylethyl)-2-(1H-tetrazol-1-yl)benzamide, and how can reaction conditions be optimized for yield and purity?
- Methodology :
- Step 1 : Start with benzoyl chloride derivatives. React with 2-hydroxy-2-phenylethylamine to form the amide backbone. Use polar aprotic solvents (e.g., DMF) and coupling agents like EDCI/HOBt to enhance yield .
- Step 2 : Introduce the tetrazole ring via Huisgen cycloaddition or nucleophilic substitution using sodium azide and trimethylsilyl chloride under reflux .
- Optimization : Monitor reaction progress via TLC. Adjust temperature (60–100°C) and solvent systems (e.g., ethanol/water mixtures) to minimize side products. Purify via column chromatography (silica gel, hexane/EtOAc gradient) .
Q. Which analytical techniques are most effective for characterizing the structural integrity and purity of this compound?
- Key Techniques :
- NMR Spectroscopy : Confirm amide bond formation (δ 8.0–8.5 ppm for CONH) and tetrazole proton signals (δ 9.0–9.5 ppm) .
- HPLC : Use C18 columns with acetonitrile/water mobile phases (0.1% TFA) to assess purity (>95%) .
- Mass Spectrometry : Validate molecular weight (e.g., ESI-MS: [M+H]⁺ expected at m/z 324.3) .
Q. What in vitro assays are suitable for initial pharmacological screening of this compound?
- Recommended Assays :
- Antimicrobial : Broth microdilution (MIC against S. aureus, E. coli) .
- Anticancer : MTT assay on cancer cell lines (e.g., MCF-7, HepG2) with IC₅₀ calculations .
- Enzyme Inhibition : Fluorometric assays for COX-2 or kinases (e.g., EGFR) to identify mechanistic pathways .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported biological activity data for tetrazole-containing benzamide derivatives?
- Strategies :
- Meta-Analysis : Compare datasets from structurally analogous compounds (e.g., substituent effects on chloro vs. methoxy groups) .
- Dose-Response Curves : Replicate assays under standardized conditions (e.g., pH, serum content) to isolate variables .
- Computational Modeling : Use molecular docking (AutoDock Vina) to predict binding affinities and explain discrepancies in enzyme inhibition .
Q. What strategies are effective for improving the metabolic stability and bioavailability of this compound?
- Approaches :
- Prodrug Design : Modify the hydroxyl group to esters or carbamates for enhanced absorption .
- Lipophilicity Adjustments : Introduce fluorine or methyl groups to balance logP values (target range: 2–3) .
- In Silico ADMET Prediction : Use SwissADME to optimize solubility and cytochrome P450 interactions .
Q. How to design structure-activity relationship (SAR) studies to identify critical functional groups?
- Protocol :
- Analog Synthesis : Prepare derivatives with variations in the hydroxyethyl, tetrazole, or benzamide moieties .
- Activity Clustering : Group compounds by substituents and correlate with bioactivity (e.g., IC₅₀ values) using heatmaps .
- 3D-QSAR Models : Build CoMFA/CoMSIA models to map steric/electronic requirements for target engagement .
Q. What in vivo models are appropriate for evaluating the therapeutic potential of this compound?
- Models :
- Xenograft Tumors : Nude mice implanted with human cancer cells (e.g., HT-29 colon carcinoma) for antitumor efficacy .
- Pharmacokinetics : Sprague-Dawley rats for bioavailability studies (plasma half-life, Cmax) .
- Toxicology : Zebrafish embryos to assess developmental toxicity and organ-specific effects .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
